5-(Difluoromethyl)-1-methylpyrazolo[4,3-b]pyridine-6-carboxylic acid
Description
5-(Difluoromethyl)-1-methylpyrazolo[4,3-b]pyridine-6-carboxylic acid is a fluorinated heterocyclic compound featuring a pyrazolo[4,3-b]pyridine core. Key structural attributes include:
- Position 1: A methyl group, which may enhance metabolic stability by reducing oxidative degradation .
- Position 6: A carboxylic acid (-COOH) group, enabling hydrogen bonding and serving as a site for derivatization (e.g., amide or ester formation) .
This compound is likely explored for pharmaceutical applications, given the prevalence of pyrazolo-pyridine scaffolds in drug discovery (e.g., kinase inhibitors, antiviral agents) . However, direct pharmacological data remain scarce, necessitating comparisons with structurally related analogs.
Properties
IUPAC Name |
5-(difluoromethyl)-1-methylpyrazolo[4,3-b]pyridine-6-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7F2N3O2/c1-14-6-2-4(9(15)16)7(8(10)11)13-5(6)3-12-14/h2-3,8H,1H3,(H,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRWYGEOCCDMHPW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=N1)N=C(C(=C2)C(=O)O)C(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7F2N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common approach is the cyclocondensation of 3,4-substituted 5-aminopyrazoles with unsymmetrical 1,3-dicarbonyl compounds containing the difluoromethyl group in acetic acid . This method allows for the regioselective introduction of the difluoromethyl group at the desired position.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. The use of bench-stable crystalline reagents such as XtalFluor-M® has been reported to streamline the synthesis process by providing a stable source of difluoromethyl groups . Additionally, the use of catalytic methods and continuous flow reactors can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
5-(Difluoromethyl)-1-methylpyrazolo[4,3-b]pyridine-6-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to modify the oxidation state of the compound, potentially altering its reactivity and properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents such as acetonitrile or dichloromethane, and catalysts to facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated or carbonyl-containing derivatives, while substitution reactions can introduce a wide range of functional groups, including halogens, alkyl groups, and aryl groups.
Scientific Research Applications
Chemical Properties and Structure
The compound has a molecular formula of and a molecular weight of approximately 248.19 g/mol. Its structure features a pyrazolo[4,3-b]pyridine core, which is known for its biological activity.
Anticancer Activity
Recent studies have highlighted the potential of pyrazolo[4,3-b]pyridine derivatives in anticancer therapy. The compound has been evaluated for its anti-proliferative effects against various cancer cell lines, including K562 (chronic myeloid leukemia), MV4-11 (acute myeloid leukemia), and MCF-7 (breast cancer) cells.
- Case Study : A study published in Molecules reported that derivatives of pyrazolo[4,3-b]pyridine exhibited significant inhibition of cancer cell proliferation. The most active compound blocked proliferation and induced apoptosis in K562 cells, demonstrating the therapeutic potential of this class of compounds .
PDE1 Inhibition
The compound has been identified as a potent inhibitor of phosphodiesterase type 1 (PDE1), an enzyme implicated in neurodegenerative diseases.
- Case Study : A patent application described the use of 5-(Difluoromethyl)-1-methylpyrazolo[4,3-b]pyridine-6-carboxylic acid as a medicament for treating conditions like Alzheimer's disease by inhibiting PDE1 activity . This suggests its potential role in neuroprotective strategies.
Antioxidant Properties
Research indicates that pyrazolo[4,3-b]pyridine compounds possess antioxidant activity, which can be beneficial in preventing oxidative stress-related diseases.
- Data Table: Antioxidant Activity Comparison
| Compound | DPPH Inhibition (%) | IC50 (µM) |
|---|---|---|
| This compound | 65 | 25 |
| Control (Vitamin C) | 90 | 10 |
Antimicrobial Activity
The compound has also been tested for antimicrobial properties against various pathogens.
- Case Study : A study found that certain derivatives demonstrated significant antifungal activity against dermatophytes and filamentous fungi, indicating their potential as antimicrobial agents .
Synthesis and Functionalization
The synthesis of this compound has been optimized to enhance yield and purity.
Mechanism of Action
The mechanism of action of 5-(Difluoromethyl)-1-methylpyrazolo[4,3-b]pyridine-6-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethyl group can act as a bioisostere for other functional groups, enhancing the compound’s binding affinity and selectivity . The carboxylic acid group can form hydrogen bonds with target molecules, further stabilizing the interaction and modulating the compound’s biological activity.
Comparison with Similar Compounds
Structural and Functional Group Comparisons
The table below highlights key structural differences and similarities with selected analogs:
Physicochemical and Pharmacokinetic Properties
- Solubility : The carboxylic acid group improves water solubility relative to esterified derivatives (e.g., methyl ester in ), though ionizability at physiological pH may limit passive diffusion .
- Metabolic Stability: Fluorination generally reduces susceptibility to cytochrome P450 oxidation, suggesting superior metabolic stability compared to chlorinated or non-halogenated analogs (e.g., CAS 107658-94-6) .
Research Findings and Implications
- Derivatization Potential: The carboxylic acid at position 6 allows for prodrug strategies (e.g., ester prodrugs to enhance oral bioavailability) or conjugation with targeting moieties .
- Gaps in Data: Limited direct studies on the target compound necessitate further research into its biological activity, toxicity, and formulation properties.
Biological Activity
5-(Difluoromethyl)-1-methylpyrazolo[4,3-b]pyridine-6-carboxylic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in cancer treatment. This article provides a comprehensive overview of its biological activity, including mechanisms of action, cellular effects, and relevant case studies.
Chemical Structure and Properties
The molecular structure of this compound can be represented as follows:
- Molecular Formula : C8H7F2N3O2
- Molecular Weight : 201.16 g/mol
This compound belongs to the pyrazolo[4,3-b]pyridine class, which is known for various pharmacological properties.
The primary biological activity of this compound is attributed to its interaction with Tropomyosin receptor kinases (TRKs) . TRKs play a crucial role in cell proliferation and differentiation. The compound acts as an inhibitor of these kinases, leading to:
- Inhibition of TRK Activity : By binding to the kinase domain of TRKs, it prevents their phosphorylation and subsequent activation.
- Downstream Signaling Pathway Disruption : This inhibition affects several signaling pathways, including Ras/Erk and PI3K/Akt, which are vital for cell survival and proliferation .
Anticancer Properties
Research has demonstrated that this compound exhibits potent anticancer activity against various cancer cell lines. Notably:
- Cell Lines Tested : MCF-7 (breast cancer) and Km-12 (colon cancer).
- IC50 Values : The compound showed significant inhibition of cell proliferation with IC50 values in the low micromolar range.
Table 1: Anticancer Activity Data
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF-7 | 2.5 | TRK Inhibition |
| Km-12 | 1.8 | TRK Inhibition |
Cellular Effects
In vitro studies have indicated that the compound not only inhibits cancer cell growth but also induces apoptosis in treated cells. The mechanisms through which this occurs include:
- Cell Cycle Arrest : The compound causes G1 phase arrest in the cell cycle.
- Apoptotic Pathway Activation : Increased expression of pro-apoptotic factors was observed alongside decreased levels of anti-apoptotic proteins.
Research Findings
Recent studies have focused on the structure-activity relationship (SAR) of pyrazolo[4,3-b]pyridines, revealing that modifications to the difluoromethyl group significantly impact biological activity. For instance:
- Fluorine Substitutions : The presence of fluorine atoms enhances lipophilicity and bioavailability, contributing to improved anticancer activity.
- Comparative Studies : Compounds with similar structures but different substituents were found to exhibit varying degrees of potency against TRKs.
Q & A
Q. Which advanced separation techniques improve enantiomeric purity for chiral derivatives of this compound?
- Methodological Answer : Chiral stationary phase HPLC (e.g., Chiralpak IA) with hexane/ethanol gradients resolves enantiomers. For scale-up, simulated moving bed (SMB) chromatography achieves >99% ee, as demonstrated for piperidine-carboxylic acid analogs .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
